

Carbazole Violet synthesis reaction mechanism

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An In-depth Technical Guide to the Synthesis of Carbazole Violet (C.I. Pigment Violet 23)

Introduction

Carbazole Violet, known industrially as C.I. Pigment Violet 23 (PV23), is a high-performance organic pigment from the dioxazine class.[1][2][3] Renowned for its brilliant bluish-violet shade, exceptional color strength, and excellent fastness properties, it is widely utilized in demanding applications such as automotive coatings, plastics, inks, and industrial paints.[1][2] The synthesis of Carbazole Violet is a complex, multi-stage process beginning with carbazole, a constituent of coal tar, and culminating in a polycyclic molecular structure.[2][4][5] This guide provides a detailed examination of the core reaction mechanisms, experimental protocols, and quantitative data associated with its synthesis.

Overall Synthesis Pathway

The manufacturing of **Carbazole Violet** is typically a five-stage process that transforms basic carbazole into the final complex pigment.[4][5][6] The key stages are:

- N-Alkylation: Introduction of an ethyl group onto the nitrogen atom of the carbazole ring.
- Nitration: Introduction of a nitro group onto the N-ethylcarbazole intermediate.
- Reduction: Conversion of the nitro group to an amino group to yield 3-amino-Nethylcarbazole.



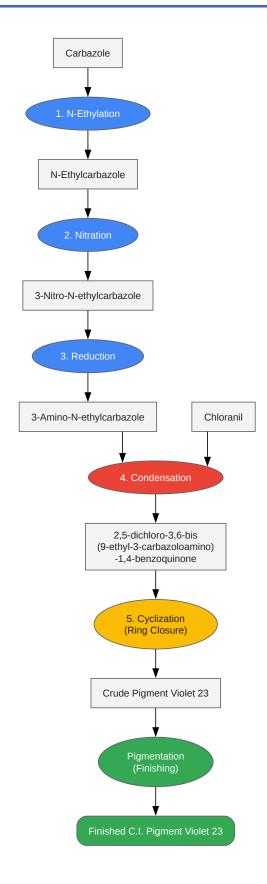




- Condensation: Reaction of two molecules of 3-amino-N-ethylcarbazole with one molecule of chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone).
- Cyclization (Ring Closure): An oxidative ring-closure reaction to form the final crude
 Carbazole Violet pigment.

This overall workflow is depicted in the diagram below.





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Caption: Overall synthesis workflow for C.I. Pigment Violet 23.



Core Reaction Mechanisms and Protocols Stages 1-3: Synthesis of 3-Amino-N-ethylcarbazole

The initial steps involve the functionalization of carbazole to produce the key amine intermediate.

- N-Ethylation: Carbazole is reacted with an ethylating agent, such as an ethane halide, often under phase-transfer catalysis, to produce N-ethylcarbazole.[1]
- Nitration: N-ethylcarbazole undergoes nitration to introduce a nitro group, primarily at the 3-position.
- Reduction: The resulting 3-nitro-N-ethylcarbazole is then reduced to 3-amino-N-ethylcarbazole. This can be achieved through catalytic hydrogenation, for example, using a nickel catalyst in a chlorinated aromatic solvent.[5]

Stage 4: Condensation Reaction

The pivotal condensation step involves the reaction of two equivalents of 3-amino-N-ethylcarbazole with one equivalent of chloranil. This reaction forms the intermediate 2,5-dichloro-3,6-bis(9-ethyl-3-carbazoloamino)-1,4-benzoquinone.[7]

Mechanism: This is a nucleophilic substitution reaction where the amino group of the
carbazole derivative attacks the carbon atoms of the chloranil ring, displacing two chlorine
atoms. The reaction is typically carried out in a high-boiling organic solvent like odichlorobenzene in the presence of an acid acceptor, such as anhydrous sodium acetate.[8]

Stage 5: Cyclization (Ring Closure)

The final step is the intramolecular oxidative cyclization of the intermediate to form the dioxazine ring system. This is a crucial step that develops the final chromophore.

 Mechanism: The cyclization is facilitated by a condensing or cyclizing agent, such as benzenesulfonyl chloride, at elevated temperatures.[4][8] This agent promotes the elimination of two molecules of hydrogen chloride (HCl), leading to the formation of the two ether linkages that define the dioxazine structure. The reaction is driven to completion by heating, often until the distillation of byproducts like acetic acid ceases.[8]



The logical relationship for the core condensation and cyclization is outlined below.

Caption: Core condensation and cyclization reaction pathway.

Quantitative Data Summary

The following table summarizes key quantitative parameters derived from patented experimental protocols for the synthesis of crude **Carbazole Violet**.

Parameter	Value	Reactants / Conditions	Source
Reactant Molar Ratio	2.35 : 1	3-Amino-9- ethylcarbazole to Chloranil	[8]
Solvent	o-dichlorobenzene	Condensation & Cyclization	[8]
Acid Acceptor	Anhydrous Sodium Acetate	Condensation	[8]
Condensation Temp.	60-65 °C	-	[8]
Condensation Time	3 hours	-	[8]
Cyclization Agent	Benzenesulfonyl Chloride	Ring Closure	[4][8]
Cyclization Temp.	176-180 °C	Ring Closure	[8]
Cyclization Time	4-8 hours	Ring Closure	[8]
Catalyst (Alternative)	Heteropolyacid (0.1-5.0% by mass)	Oxidative Cyclization	[7]
Alternative Cyclization Temp.	125-145 °C	Using Heteropolyacid Catalyst	[7]

Detailed Experimental Protocols



Protocol for Condensation and Cyclization (Based on US Patent 4,345,074 A)

This protocol outlines the synthesis of crude Pigment Violet 23 from 3-amino-9-ethylcarbazole and chloranil.[8]

- Reaction Setup: In a suitable reaction vessel, introduce 1,940 g of o-dichlorobenzene.
- Reactant Addition: At 50 °C, add 100 g of 3-amino-9-ethylcarbazole, 42.5 g of anhydrous sodium acetate, and 87.5 g of chloranil.
- Water Addition: Add 6.3 ml of water dropwise while stirring vigorously. The presence of a small amount of water (0.1 to 4% by weight) is noted to be beneficial for the reaction.[8]
- Condensation Step: Stir the mixture for 3 hours at a temperature of 60-65 °C. The reaction progress can be monitored by checking for the disappearance of 3-amino-9-ethylcarbazole.
- Solvent/Byproduct Removal: Heat the batch to 115 °C under vacuum for 5 hours to distill off acetic acid.
- Cyclization Step: Release the vacuum and heat the mixture to 150 °C. Add 45 g of benzenesulfonyl chloride.
- Ring Closure: Increase the temperature to 176-180 °C and maintain stirring at this temperature for 4 to 8 hours, or until acetic acid is no longer detected in the distillate.
- Isolation: Cool the mixture and dilute it with 500 g of o-dichlorobenzene. Filter the precipitate at 100 °C on a suction filter.
- Washing and Drying: Wash the collected precipitate (the crude pigment) with 200 ml of odichlorobenzene heated to 100 °C, followed by washing with other solvents and water to remove impurities. Dry the washed crude pigment.

Protocol for Cyclization using a Heteropolyacid Catalyst (Based on CN Patent 111100473 B)

This protocol details an alternative method for the cyclization step.[7]



- Reaction Setup: Prepare an organic solution (e.g., in o-dichlorobenzene) containing the condensation intermediate, 2,5-dichloro-3,6-bis(9-ethyl-3-carbazoloamino)-1,4benzoquinone.
- Catalyst Addition: Add a heteropolyacid as a closed-loop oxidation catalyst. The amount added should be between 0.1% and 5.0% of the mass of the condensation compound.
- Cyclization Reaction: Heat the reaction mixture to a temperature between 125-145 °C under normal pressure and maintain for a sufficient period for the reaction to complete.
- Product Isolation: After the reaction, the mixture is filtered, and the resulting solid is washed and dried to yield the crude product of Pigment Violet 23.

Conclusion

The synthesis of **Carbazole Violet** (C.I. Pigment Violet 23) is a well-established yet intricate process in industrial organic chemistry. The pathway from carbazole to the final dioxazine pigment involves a sequence of N-alkylation, nitration, reduction, condensation, and cyclization reactions. The critical steps are the condensation of 3-amino-N-ethylcarbazole with chloranil and the subsequent high-temperature, agent-promoted cyclization to form the stable, highly-colored polycyclic structure. While traditional methods rely on agents like benzenesulfonyl chloride, newer patented processes explore alternative catalysts such as heteropolyacids to facilitate the final ring closure. The precise control of reaction parameters, including temperature, reactant ratios, and the presence of catalysts and acid acceptors, is paramount to achieving high yields and purity of this commercially significant pigment.

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